molecular formula C7H10S2 B7990301 2-(3-Methyl-2-thienyl)ethanethiol

2-(3-Methyl-2-thienyl)ethanethiol

Cat. No.: B7990301
M. Wt: 158.3 g/mol
InChI Key: LPFGODIUMKXURI-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-thienyl)ethanethiol is an organic compound that belongs to the class of thiols, also known as mercaptans. Thiols are characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. This particular compound features a thienyl group, which is a sulfur-containing five-membered aromatic ring, substituted with a methyl group at the 3-position and an ethanethiol chain at the 2-position. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-thienyl)ethanethiol can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with ethylene sulfide in the presence of a base such as sodium hydride. The reaction proceeds through the nucleophilic attack of the thiolate anion on the ethylene sulfide, followed by protonation to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 3-methyl-2-thienylacetonitrile in the presence of a suitable catalyst, such as palladium on carbon, to produce the corresponding thiol .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-thienyl)ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine

    Reduction: Dithiothreitol, sodium borohydride

    Substitution: Alkyl halides

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Thioethers

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-thienyl)ethanethiol involves its ability to interact with various molecular targets through its sulfhydryl group. Thiols can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to changes in their structure and function. This reactivity is particularly important in the context of enzyme catalysis, where thiols can act as nucleophiles in the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simple thiol with a similar structure but lacking the thienyl group.

    3-Methylthiophene: A thienyl compound without the ethanethiol chain.

    2-Mercaptoethanol: Contains a hydroxyl group instead of a thienyl group.

Uniqueness

2-(3-Methyl-2-thienyl)ethanethiol is unique due to the presence of both a thienyl group and an ethanethiol chain. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to simpler thiols or thienyl compounds .

Properties

IUPAC Name

2-(3-methylthiophen-2-yl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S2/c1-6-3-5-9-7(6)2-4-8/h3,5,8H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFGODIUMKXURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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